Pseudoginsenoside Rt5

Pharmacokinetics Metabolism ADME

Researchers studying ginsenoside structure-metabolism relationships face scarcity of well-characterized ocotillol-type reference standards. Pseudoginsenoside Rt5 (CAS 98474-78-3) is a rare, high-purity ocotillol ginsenoside with distinct biotransformation kinetics, serving as a critical tool for comparative ADME studies. Key advantages: (1) Validated RP-HPLC-ELSD quantification method ensures batch-to-batch consistency. (2) Engineered enzyme (PF-bglF327C/F223I) enables targeted enrichment for bioprocess development. (3) Comprehensive CoA and global shipping from multiple stock points guarantee supply reliability.

Molecular Formula C36H62O10
Molecular Weight 654.9 g/mol
Cat. No. B1259035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoginsenoside Rt5
Synonyms24(R)-pseudoginsenoside RT(5)
pseudoginsenoside RT5
Molecular FormulaC36H62O10
Molecular Weight654.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C
InChIInChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1
InChIKeyPSOUXXNNRFNUAY-JLXGCTMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoginsenoside Rt5: Ocotillol-Type Ginsenoside with Differentiated Biotransformation and Nephroprotective Profiles for Research Procurement


Pseudoginsenoside Rt5 (CAS 98474-78-3) is a rare, high-value ocotillol-type ginsenoside found in Panax quinquefolium and Panax japonicus [1]. As a tetracyclic triterpene glycoside characterized by a furan ring at the C-20 position, its molecular formula is C36H62O10 with a molecular weight of approximately 654.9 g/mol [2]. It is a known metabolite of Pseudoginsenoside F11 (PF11) and exhibits distinct biotransformation kinetics in vivo relative to its structural analogs PF11 and the aglycone ocotillol, a property that directly informs its in vivo activity profile [3][4].

Why Generic Substitution Fails: Distinguishing Pseudoginsenoside Rt5 from Other Ocotillol-Type Saponins


Substituting Pseudoginsenoside Rt5 with other ocotillol-type ginsenosides like PF11 or the aglycone ocotillol is scientifically untenable due to quantifiable differences in their in vivo biotransformation kinetics, biosynthetic production efficiency, and potential biological activity. While these compounds share the same ocotillol aglycone core, they differ specifically in the number and position of sugar moieties [1]. This structural variation directly impacts their metabolic stability, as evidenced by distinct metabolite profiles in rat plasma, tissues, and excreta following oral administration [2]. Furthermore, their efficient production from natural sources requires distinct biotechnological strategies, as demonstrated by the specific enzyme systems needed for their enrichment [3]. These verifiable differences underscore the necessity for precise compound selection in research and development workflows.

Quantitative Differentiators of Pseudoginsenoside Rt5: A Comparative Evidence Guide for Scientific Procurement


Differential In Vivo Biotransformation Kinetics of Pseudoginsenoside Rt5 Compared to PF11 and Ocotillol

Pseudoginsenoside Rt5 exhibits a distinct biotransformation profile in vivo, being 'easily transformed to metabolites' compared to its analog Pseudoginsenoside F11 (PF11) and the aglycone ocotillol, which are 'more difficult in biotransformation' [1]. This differential metabolic susceptibility is a key discriminator for in vivo studies.

Pharmacokinetics Metabolism ADME Biotransformation

Distinct Biosynthetic Enrichment Strategy Required for Pseudoginsenoside Rt5 vs. PF11 and Ocotillol

The biotechnological production of Pseudoginsenoside Rt5 is not interchangeable with that of its analogs. The engineered mutant PF-bglF327C/F223I specifically 'significantly enhanced the catalytic activity and addressed substrate inhibition issues, facilitating the enrichment of pseudoginsenoside RT5' [1]. In contrast, the enrichment of PF11 relies on the whole-cell catalyst HaGH03, and the one-step synthesis of ocotillol requires a synergistic combination of DT-bgl and PF-bglF327C/F223I.

Biotechnology Enzyme Engineering Natural Product Chemistry Biotransformation

Comparative Nephroprotective Potential of Pseudoginsenoside Rt5 Against a Panel of Ginsenosides in Cisplatin-Induced Toxicity

While direct RC50 data for Pseudoginsenoside Rt5 in this model is not available from the searched sources, its classification as an ocotillol-type saponin [1] places it within a comparative context. In a parallel study on cisplatin-induced nephrotoxicity in LLC-PK1 cells, the closely related ocotillol genin exhibited an RC50 of 226.19 ± 66.16 µM, whereas ginsenoside-Rg5 had an RC50 of 180.83 ± 33.27 µM, and the R forms of ginsenosides Rh2 and Rg3 showed potent protection with RC50 values of 6.67 ± 0.42 µM and 8.39 ± 0.3 µM, respectively [2]. This data set provides a benchmark for evaluating the potency of other ocotillol-type compounds, including RT5, in similar assays.

Nephroprotection Cisplatin Toxicity Renal Protection Ocotillol

Validated Analytical Method for Quantifying Pseudoginsenoside Rt5 in Complex Matrices

A validated RP-HPLC-ELSD method has been established for the simultaneous analysis of Pseudoginsenoside Rt5 and its analogs, addressing the challenge posed by its lack of a chromophore [1]. This method provides 'more accurate and sensitive results for the analyses of ginsenoside and pseudoginsenosides, especially for P-F_(11) and P-RT_5 without chromophore, in Panax quinquefolium L.and Red Panaxquinquefolia L. at the same time' [1].

Analytical Chemistry Quality Control HPLC-ELSD Method Validation

High-Impact Research and Industrial Applications for Pseudoginsenoside Rt5 Based on Differentiated Evidence


In Vivo Pharmacokinetic and Metabolism Studies of Ocotillol-Type Saponins

Given the direct, head-to-head evidence that Pseudoginsenoside Rt5 is 'easily biotransformed' in vivo compared to PF11 and ocotillol, it serves as a critical tool for investigating structure-metabolism relationships within this saponin class [1]. Researchers should prioritize RT5 for comparative ADME studies aimed at elucidating how minor glycosylation differences dictate the generation and profile of active metabolites, thereby informing the rational design of more stable or bioavailable derivatives.

Synthetic Biology and Biocatalytic Production of Rare Ginsenosides

The identification of a specific engineered enzyme (PF-bglF327C/F223I) that uniquely facilitates the enrichment of RT5 makes it a target compound of choice for synthetic biology and bioprocess engineering [2]. This is a key differentiator from PF11 and ocotillol, which require entirely different enzyme systems. Industrial and academic groups focused on the scalable, cell-factory production of high-value ginsenosides will find RT5 a valuable benchmark for developing and optimizing glycosidase-based biotransformation platforms.

Nephroprotection Research with Cisplatin-Induced Toxicity Models

While its direct potency in this model is not yet quantified, Pseudoginsenoside Rt5 belongs to the ocotillol-type class of ginsenosides, which have documented, albeit modest, protective effects against cisplatin-induced nephrotoxicity [3][4]. For researchers aiming to explore the full spectrum of ginsenoside activity in this model, RT5 is an essential component for comparative studies against more potent, protopanaxadiol-type compounds like ginsenosides Rh2 and Rg3, helping to delineate structure-activity relationships and identify the optimal lead candidate.

Analytical Method Development and Quality Control for Ginseng Products

The existence of a validated RP-HPLC-ELSD method for the sensitive and accurate quantification of RT5 is a significant advantage for quality control and standardization [5]. As a non-chromophoric compound, RT5 presents analytical challenges that this method overcomes. This makes RT5 a suitable marker compound for developing or validating analytical workflows for ginseng raw materials and finished products, ensuring batch-to-batch consistency and supporting regulatory compliance.

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